An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-iodobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodobenzoic acid is an aromatic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid backbone substituted with both an amino and an iodo group, provides a versatile scaffold for the synthesis of a wide array of novel molecules with potential therapeutic applications. The presence of the iodine atom, a heavy halogen, imparts unique properties to the molecule, influencing its reactivity, and making it a valuable building block in organic synthesis, particularly in cross-coupling reactions. Furthermore, the amino and carboxylic acid functionalities allow for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design. Derivatives of aminobenzoic and iodobenzoic acids have shown promise as antimicrobial and anticancer agents, often through mechanisms involving enzyme inhibition. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-iodobenzoic acid, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 3-Amino-4-iodobenzoic acid are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Identifier | Value |
| IUPAC Name | 3-Amino-4-iodobenzoic acid |
| CAS Number | 51411-81-5 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)I |
| InChI Key | MLHDNXRHJMQUOY-UHFFFAOYSA-N |
| Property | Value | Notes |
| Melting Point | 208-210 °C[1] | |
| Boiling Point | 382.2 °C at 760 mmHg[1] | |
| pKa | Not experimentally determined. | Predicted values and data from similar compounds suggest it will have at least two pKa values corresponding to the carboxylic acid and the amino group. The carboxylic acid pKa is expected to be in the range of 2-5, while the anilinium ion pKa is expected to be in a similar range. |
| Aqueous Solubility | Data not available. | Solubility is expected to be low in neutral water but will increase in acidic and basic solutions due to the formation of the corresponding ammonium salt and carboxylate salt. |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following section details standardized experimental methodologies for key properties of 3-Amino-4-iodobenzoic acid.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
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Apparatus: Melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small, finely powdered sample of 3-Amino-4-iodobenzoic acid is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
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For a pure compound, the melting range should be narrow (typically 1-2 °C).
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pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like 3-Amino-4-iodobenzoic acid, there will be pKa values for both the carboxylic acid and the protonated amino group.
Methodology: Potentiometric Titration
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Apparatus: pH meter, burette, stirrer, beaker.
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Procedure:
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A precisely weighed amount of 3-Amino-4-iodobenzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values are determined from the half-equivalence points on the titration curve, where half of the acidic or basic group has been neutralized.
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Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.
Methodology: Shake-Flask Method
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Apparatus: Shake-flask or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
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Procedure:
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An excess amount of solid 3-Amino-4-iodobenzoic acid is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid.
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The concentration of 3-Amino-4-iodobenzoic acid in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
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The experiment is typically performed in triplicate to ensure accuracy.
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Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-Amino-4-iodobenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
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Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.
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Infrared (IR) Spectroscopy:
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Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected characteristic peaks for 3-Amino-4-iodobenzoic acid would include N-H stretches (from the amino group), O-H stretch (from the carboxylic acid), C=O stretch (from the carboxylic acid), and C-I stretch.
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Mass Spectrometry (MS):
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Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
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Methodology: The sample is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
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Synthesis Workflow
The synthesis of 3-Amino-4-iodobenzoic acid can be achieved through a multi-step process starting from a readily available precursor. The following diagram illustrates a logical synthetic pathway. This workflow is adapted from a known procedure for the synthesis of the isomeric 4-Amino-3-iodobenzoic acid.[2]
Biological Activity and Signaling Pathways
While specific signaling pathways for 3-Amino-4-iodobenzoic acid are not extensively documented, derivatives of aminobenzoic acids and iodobenzoic acids have been reported to exhibit a range of biological activities. These include antimicrobial and anticancer properties. The mechanism of action for some aminobenzoic acid derivatives as antibacterial agents is proposed to involve the inhibition of folate synthesis, acting as antagonists of para-aminobenzoic acid (PABA). Additionally, some benzoic acid derivatives have been shown to act as enzyme inhibitors, for instance, inhibiting tyrosinase. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 3-Amino-4-iodobenzoic acid.
The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like 3-Amino-4-iodobenzoic acid.



